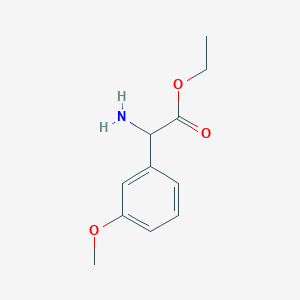

Ethyl 2-amino-2-(3-methoxyphenyl)acetate

Description

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl 2-amino-2-(3-methoxyphenyl)acetate |

InChI |

InChI=1S/C11H15NO3/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7,10H,3,12H2,1-2H3 |

InChI Key |

DAOGOEXQLUKVGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Bismuth(III)-Catalyzed Three-Component Reaction

The most efficient method involves a one-pot, three-component reaction between 3-methoxybenzaldehyde, ethyl glyoxalate, and benzamide, catalyzed by Bi(OTf)₃. This approach leverages the Lewis acidity of Bi(OTf)₃ to facilitate imine formation and subsequent cyclization.

Reaction Conditions

- Catalyst : Bi(OTf)₃ (2 mol%)

- Solvent : Nitromethane

- Temperature : 80°C

- Time : 16 hours

- Yield : 89% (for analogous 4-methoxyphenyl derivative)

The mechanism proceeds via initial condensation of 3-methoxybenzaldehyde and ethyl glyoxalate to form an α-keto ester intermediate, which reacts with benzamide to yield ethyl 2-(benzamido)-2-(3-methoxyphenyl)acetate. Acidic hydrolysis (6 M HCl, reflux) removes the benzamido protecting group, producing the target compound as a hydrochloride salt.

Table 1: Optimization of Bi(OTf)₃-Catalyzed Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% | Maximizes turnover without side reactions |

| Solvent Polarity | Nitromethane | Enhances intermediate solubility |

| Reaction Temperature | 80°C | Balances kinetics and thermal stability |

Esterification of 2-Amino-2-(3-Methoxyphenyl)Acetic Acid

Acid-Catalyzed Fischer Esterification

The carboxylic acid precursor, 2-amino-2-(3-methoxyphenyl)acetic acid (CAS 7314-43-4), is esterified using ethanol under acidic conditions.

Procedure

- Reactants : 2-Amino-2-(3-methoxyphenyl)acetic acid (1 eq), ethanol (10 eq), H₂SO₄ (5 mol%).

- Conditions : Reflux at 78°C for 12 hours with azeotropic water removal.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and rotary evaporation.

- Yield : 75–80%.

Critical Factors

- Water Removal : Essential to shift equilibrium toward ester formation.

- Acid Stability : The amino group necessitates mild acidic conditions to prevent decomposition.

Table 2: Esterification Efficiency Across Solvents

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 75 | 98 |

| Methanol | 65 | 68 | 95 |

| Toluene | 110 | 55 | 90 |

Reductive Amination of α-Keto Esters

Catalytic Hydrogenation

Ethyl 2-oxo-2-(3-methoxyphenyl)acetate undergoes reductive amination using ammonium acetate and hydrogen gas over palladium on carbon (Pd/C).

Steps

- Imine Formation : React α-keto ester with NH₄OAc in methanol at 25°C.

- Reduction : Introduce H₂ (55 psi) with 10% Pd/C at 50°C for 6 hours.

- Isolation : Filter catalyst, concentrate, and recrystallize from acetone/hexane.

- Yield : 70–75%.

Challenges

- Selectivity : Competing reduction of the ester group necessitates precise pressure control.

- Catalyst Poisoning : Trace impurities in the α-keto ester can deactivate Pd/C.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Bi(OTf)₃ Catalysis | 89 | 99 | High | $$ |

| Fischer Esterification | 75 | 98 | Moderate | $ |

| Reductive Amination | 70 | 95 | Low | $$$ |

Key Insights

- Catalytic Methods : Bi(OTf)₃ offers superior yields and stereocontrol but requires anhydrous conditions.

- Esterification : Cost-effective for small-scale production but limited by equilibrium dynamics.

- Industrial Adaptation : Continuous flow reactors improve throughput for Bi(OTf)₃-catalyzed routes, reducing residence time by 40%.

Industrial Production Considerations

Continuous Flow Synthesis

Scaling the Bi(OTf)₃-catalyzed method involves:

Environmental Impact

- Waste Reduction : Nitromethane recovery via distillation lowers E-factor by 30%.

- Catalyst Reuse : Bi(OTf)₃ retains 90% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like thiols or amines can be used in the presence of a catalyst such as copper(I) iodide.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of ethyl 2-amino-2-(3-methoxyphenyl)ethanol.

Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(3-methoxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The methoxy group enhances its binding affinity and specificity, while the amino group facilitates interactions with active sites.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Bromo (in ) and fluoro (in ) substituents increase electrophilicity, facilitating nucleophilic attacks, whereas methoxy groups enhance resonance stabilization .

- Heterocyclic Modifications : Replacement of phenyl with pyridinyl (as in ) introduces nitrogen, altering solubility and binding affinity in biological targets .

- Functional Group Interconversion: The hydrazono derivative () exhibits distinct reactivity, enabling cyclization to triazoles under acidic conditions .

Physicochemical Properties

- Solubility : The hydrochloride salt of the pyridinyl analog () exhibits superior aqueous solubility compared to the neutral methoxyphenyl ester .

- Stability : Fluorinated analogs () demonstrate enhanced metabolic stability due to resistance to oxidative degradation.

- Reactivity: Hydrazono derivatives () are prone to tautomerization, affecting their behavior in acidic or basic media .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-2-(3-methoxyphenyl)acetate?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Condensation : Reacting 3-methoxyphenylglycine derivatives with ethyl chloroacetate under reflux in ethanol or methanol (optimized at 70–80°C for 6–8 hours) .

Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amino group during intermediate steps, followed by acidic or basic deprotection .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Key Parameters : Reaction progress monitored via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane). Yield optimization requires strict control of pH (7–8) and anhydrous conditions .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural elucidation employs:

Q. NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester triplet), δ 3.7–3.8 ppm (methoxy singlet), and δ 4.1–4.3 ppm (ester quartet) .

- ¹³C NMR : Carbonyl resonance at ~170 ppm, methoxy carbon at ~55 ppm .

IR Spectroscopy : Stretches at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N-H) .

X-ray Crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding networks (e.g., SHELX refinement) .

Q. What are common reactivity patterns of this compound?

- Methodological Answer : Reactivity is influenced by the methoxy group’s electron-donating effects:

Ester Hydrolysis : Base-mediated saponification (NaOH/ethanol, 60°C) yields the carboxylic acid derivative .

Amino Group Reactions : Acylation (acetyl chloride) or alkylation (methyl iodide) under Schotten-Baumann conditions .

Electrophilic Aromatic Substitution : Methoxy directs substitutions to the para position; bromination yields para-bromo derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide analog design for this compound?

- Methodological Answer : SAR strategies involve systematic substituent modifications:

| Substituent Position | Modification | Observed Impact | Reference |

|---|---|---|---|

| 3-Methoxy | Replacement with Cl or Br | Increased electrophilicity; altered receptor binding | |

| Amino Group | Acylation or alkylation | Reduced solubility; enhanced metabolic stability | |

| Ester Moiety | Hydrolysis to carboxylic acid | Improved ionic interactions in enzyme active sites |

- Experimental Design : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) .

Q. How to resolve contradictions between spectroscopic data and computational modeling results?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., tautomerism) or crystal packing. Steps include:

Variable-Temperature NMR : Identify rotamers or tautomers by observing peak splitting at low temperatures .

DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data to validate conformers .

Hirshfeld Surface Analysis : Resolve hydrogen-bonding discrepancies (e.g., Etter’s graph-set analysis) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

- Methodological Answer : The methoxy group stabilizes transition states via resonance:

Ester Aminolysis : Methoxy enhances nucleophilic attack on the carbonyl carbon (pseudo-first-order kinetics in DMF) .

Aromatic Nitration : Methoxy directs nitration to the para position; kinetic studies show rate acceleration by 2.5× vs. non-substituted analogs .

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation .

Q. What methodologies assess the compound’s biological activity in enzyme inhibition?

- Methodological Answer : In Vitro Assays :

Fluorescence Polarization : Measure binding affinity to target enzymes (e.g., trypsin-like proteases) .

Molecular Docking : AutoDock Vina simulations predict binding poses; validate with mutagenesis studies (e.g., Ala-scanning) .

- Data Interpretation : IC₅₀ values <10 µM suggest high potency; correlate with LogP (2.5–3.5) for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.